4-Amino-6-chloro-2-methylpyrimidine
Overview
Description
4-Amino-6-chloro-2-methylpyrimidine is a chemical compound with the CAS Number: 1749-68-4 . It has a molecular weight of 143.58 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of 4-Amino-6-chloro-2-methylpyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The pyrimidine ring in this compound is substituted with an amino group at position 4, a chlorine atom at position 6, and a methyl group at position 2 .
Physical And Chemical Properties Analysis
4-Amino-6-chloro-2-methylpyrimidine is a solid compound . It should be stored in a refrigerator and shipped at room temperature .
Scientific Research Applications
Application 1: Anti-inflammatory Activities
- Summary of the Application: Pyrimidines, including 4-Amino-6-chloro-2-methylpyrimidine, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . This makes them valuable in the development of new drugs.
- Methods of Application or Experimental Procedures: The synthesis of pyrimidines involves several steps. For instance, 4-chloro- and 2,4-dichloro-5-(β-chloroethyl)pyrimidine analogs were obtained in the first step of the synthetic approach. In the next step, the synthesis of several 4-alkyl(aryl)amino-5-(β-chloroethyl)pyrimidine derivatives was reported, which were subsequently transformed into 5,6-dihydropyrrolo[2,3- d ]pyrimidine derivatives .
- Summary of Results or Outcomes: Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Application 2: Nitrification Inhibitor
- Summary of the Application: 4-Amino-6-chloro-2-methylpyrimidine is used as a nitrification inhibitor . Nitrification inhibitors are chemicals that slow the conversion of ammonium (NH4+) to nitrate (NO3-), a form of nitrogen that can be lost to the environment. By slowing this process, nitrification inhibitors can potentially increase the efficiency of nitrogen fertilizers.
- Summary of Results or Outcomes: The use of nitrification inhibitors can lead to increased nitrogen use efficiency, potentially reducing the amount of fertilizer needed for crop production. This can have economic benefits for farmers and environmental benefits in terms of reduced nitrogen runoff .
Application 3: Proton Donor Ability Study
- Summary of the Application: 4-Amino-6-chloro-2-methylpyrimidine has been used to study the influence of chlorine substitution in the pyrimidine ring on the proton donor ability of the amino group in 2-aminopyrimidine .
- Summary of Results or Outcomes: The results of these studies can provide valuable information about the chemical behavior of pyrimidines and their derivatives, which can be useful in a variety of scientific fields .
Safety And Hazards
The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s important to handle it with care, using protective gloves, clothing, and eye/face protection . It should be used only outdoors or in a well-ventilated area .
properties
IUPAC Name |
6-chloro-2-methylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c1-3-8-4(6)2-5(7)9-3/h2H,1H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAYHQQUDKQNAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10301691 | |
Record name | 4-Amino-6-chloro-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10301691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-chloro-2-methylpyrimidine | |
CAS RN |
1749-68-4 | |
Record name | 1749-68-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145903 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Amino-6-chloro-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10301691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-6-chloro-2-methylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.